molecular formula C16H12Cl2N2O7S2 B13711018 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate

2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate

Cat. No.: B13711018
M. Wt: 479.3 g/mol
InChI Key: SPGAUZWLXGQOLT-UHFFFAOYSA-M
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Description

2,4-Dichlorophenoxyacetic acid is a synthetic auxin, a type of plant hormone, widely used as a herbicide. It was first introduced in the 1940s and has since become one of the most commonly used herbicides globally. It is primarily used to control broadleaf weeds in agricultural and non-agricultural settings.

Preparation Methods

2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the final product. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dichlorophenol.

    Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichlorophenoxyacetic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxy acids.

    Biology: It serves as a tool to investigate plant hormone signaling pathways and their effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.

    Industry: It is widely used in agriculture to control weeds, enhancing crop yields and reducing the need for manual weeding.

Mechanism of Action

2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The molecular targets include auxin receptors and transport proteins, which are involved in regulating plant growth and development.

Comparison with Similar Compounds

2,4-Dichlorophenoxyacetic acid is often compared with other phenoxy herbicides such as:

    2,4,5-Trichlorophenoxyacetic acid: Similar in structure but has an additional chlorine atom, making it more toxic and less commonly used.

    Mecoprop: Another phenoxy herbicide with a similar mode of action but different chemical structure.

    Dicamba: A benzoic acid herbicide with a different chemical structure but similar herbicidal properties. 2,4-Dichlorophenoxyacetic acid is unique due to its widespread use, relatively low cost, and effectiveness in controlling a broad spectrum of broadleaf weeds.

Properties

Molecular Formula

C16H12Cl2N2O7S2

Molecular Weight

479.3 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate

InChI

InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1

InChI Key

SPGAUZWLXGQOLT-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O

Origin of Product

United States

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